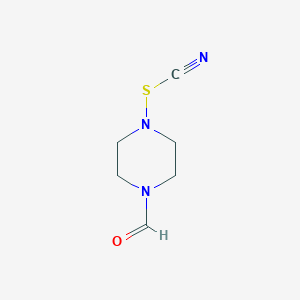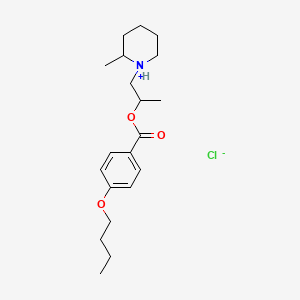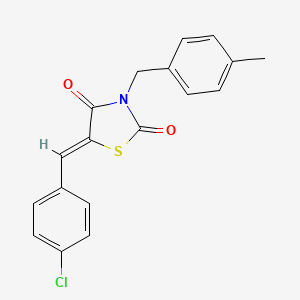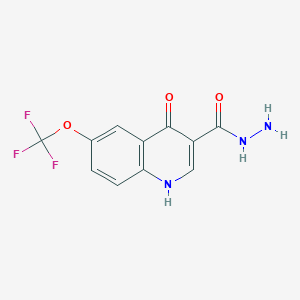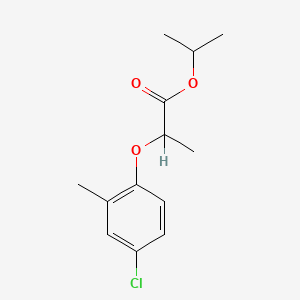
2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methyl-5-pyrimidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methyl-5-pyrimidinecarboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, an amino group, and a pyrrolidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methyl-5-pyrimidinecarboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Detailed synthetic routes and reaction conditions are available in specialized chemical databases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methyl-5-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution.
科学研究应用
2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methyl-5-pyrimidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
作用机制
The mechanism of action of 2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are available in scientific literature .
相似化合物的比较
Similar Compounds
- N-[(1-Ethyl-2-pyrrolidinyl)methyl]-N,3-dimethyl-L-valinamide dihydrochloride
- 2-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-propoxy-5-pyrimidinecarboxamide
Uniqueness
2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methyl-5-pyrimidinecarboxamide is unique due to its specific structure, which includes a pyrimidine ring and a pyrrolidinyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
72412-36-3 |
|---|---|
分子式 |
C13H21N5O2 |
分子量 |
279.34 g/mol |
IUPAC 名称 |
2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H21N5O2/c1-3-18-6-4-5-9(18)7-15-11(19)10-8-16-13(14)17-12(10)20-2/h8-9H,3-7H2,1-2H3,(H,15,19)(H2,14,16,17) |
InChI 键 |
OJTIYLGSEAWCNT-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC1CNC(=O)C2=CN=C(N=C2OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate](/img/structure/B13785474.png)

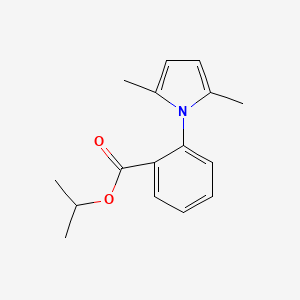
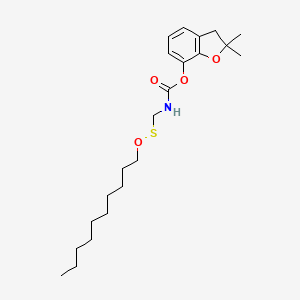

![hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate](/img/structure/B13785512.png)
